molecular formula C11H19NO B1454853 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one CAS No. 632365-89-0

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

Cat. No. B1454853
M. Wt: 181.27 g/mol
InChI Key: PPDVDNFZPYRBJB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, also known by its IUPAC name as (E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one , is an organic compound with the chemical formula C₁₁H₁₉NO . It falls under the category of ketones and exhibits interesting properties due to its unique structure. The compound consists of a cyclohexyl ring, a dimethylamino group, and a propenone functional group .


Molecular Structure Analysis

  • A propenone functional group (C=C-C=O) extending from the cyclohexyl ring .

Chemical Reactions Analysis

  • Substitution reactions : The cyclohexyl ring can undergo substitution reactions with appropriate reagents .

Physical And Chemical Properties Analysis

  • Appearance : 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one typically exists as a powder .
  • Storage Temperature : Store at room temperature .

Scientific Research Applications

Proton Acceptance and Hydrogen Bonding

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, due to its electron-donating dimethylamino groups, acts as an excellent proton acceptor. Its carbonyl units are particularly adept at forming intra- and intermolecular hydrogen bonds. This characteristic has been explored through structural techniques like X-ray and neutron diffraction, spectroscopy, and density functional calculations. Such properties are valuable in the formation of one- and two-dimensional H-bridged polymers, as demonstrated in co-crystallization studies of its derivatives (Pleier et al., 2003).

Reactivity in Cycloaddition Reactions

The compound has been studied for its reactivity in 1,3-dipolar cycloaddition reactions. Using density functional theory (DFT) and the distortion/interaction model, its regiochemistry with various nitrilimines was investigated. These reactions exhibit an asynchronous concerted mechanism, as indicated by analysis of geometries and bond orders at the transition state structures (Moeinpour & Khojastehnezhad, 2015).

Involvement in Microwave-Assisted Cycloaddition

The compound is involved in microwave-assisted [2+2] cycloadditions with electron-poor acetylenes, yielding functionalized succinates. This process is notably efficient and versatile, applicable to various derivatives like dihydrothiazoline (Bezenšek et al., 2010).

Photophysical Studies

In photophysical studies, 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one has been utilized to understand the behavior of certain probes in biological systems. Its emission properties in various solvents were studied, revealing insights into the effects of solvent polarity and basicity on the emission maxima of these compounds. This understanding is crucial in peptide and protein studies, where solvent properties can significantly affect molecular behavior (Moreno Cerezo et al., 2001).

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of several biologically active compounds, such as osimertinib. Its structural and chemical properties make it suitable for creating derivatives that exhibit potential biological activities, especially in cancer treatment (Zou et al., 2018).

Nonlinear Optical Properties

1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one derivatives have been synthesized and investigated for their nonlinear optical properties. These studies are significant for developing materials for optical device applications like optical limiters, as these compounds exhibit distinct nonlinear absorption behavior at varying laser intensities (Rahulan et al., 2014).

properties

IUPAC Name

1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDVDNFZPYRBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 69155859

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Xu, X Geng, Y Cai, L Wang - The Journal of Organic Chemistry, 2022 - ACS Publications
A novel and efficient three-component reaction with two C–N bonds and one C–F bond formation has been reported, which provides a straightforward route to a variety of fluorinated …
Number of citations: 13 pubs.acs.org

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